Firocoxib is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. [, ] It is classified as a second-generation NSAID, specifically designed for veterinary use. [, ] Its primary role in scientific research is as a tool for investigating inflammatory processes and pain management in various animal models.
Synthesis Analysis
A common synthetic route for firocoxib involves a six-step process starting from bromobenzene. [] One key step is the preparation of phenyl-methyl sulfide. This can be achieved using cesium carbonate and S-methylthiourea sulfate in a transition-metal-free environment. [] Another method involves a two-step synthesis utilizing the sulfinic acid derivative of firocoxib and methyl iodide. []
Molecular Structure Analysis
Firocoxib possesses a distinct molecular structure characterized by a central pyrazole ring. This ring is substituted at various positions with specific functional groups. Notably, a trifluoromethyl group and a methylsulfonylphenyl group contribute to its pharmacological properties. []
Mechanism of Action
Firocoxib exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme. [, , , , , ] COX-2 is responsible for the production of prostaglandins, lipid mediators that play a crucial role in inflammation and pain signaling. [, , , , , ] Firocoxib demonstrates preferential inhibition of COX-2 over COX-1, another cyclooxygenase isoform involved in maintaining physiological functions. [, , , , , ]
Physical and Chemical Properties Analysis
Firocoxib is available in various formulations, including oral tablets, paste, and an injectable solution. [, , , , ] It exhibits good oral bioavailability in several species, including horses, goats, and calves. [, , , ] The elimination half-life of firocoxib varies across species and can be influenced by factors such as age and route of administration. [, , , , , ]
Applications
Osteoarthritis: Researchers have extensively investigated firocoxib's efficacy in alleviating pain and lameness associated with osteoarthritis in horses and dogs. [, , , , ] Studies have assessed its effects on various parameters, including lameness scores, pain during manipulation, joint swelling, and range of motion. [, , , , ]
Post-operative Pain: Firocoxib has been studied for its analgesic effects following surgical procedures in various species. [, , , , ] These studies have evaluated its impact on pain scores, need for rescue analgesia, and recovery parameters. [, , , , ]
Inflammatory Conditions: Researchers have explored the use of firocoxib in managing inflammation associated with various conditions, including synovitis in dogs and ocular inflammation in horses. [, ]
B. Investigating COX-2 Pathway and Inflammation:
COX-2 Expression and Activity: Firocoxib has been utilized as a tool to study the role of COX-2 in different inflammatory models. [, ] Researchers have investigated its effects on COX-2 gene expression and enzyme activity in various tissues and cell types. [, ]
Eicosanoid Production: Studies have employed firocoxib to understand its impact on the production of various eicosanoids, including prostaglandins and leukotrienes. [, ] These findings provide insights into the modulation of inflammatory pathways by COX-2 inhibition. [, ]
Inflammatory Biomarkers: Researchers have assessed the influence of firocoxib on inflammatory biomarkers, such as cortisol and substance P, in different animal models. [] This information contributes to understanding the systemic effects of COX-2 inhibition on inflammatory processes. []
Related Compounds
Descyclopropylmethylfirocoxib
Compound Description: Descyclopropylmethylfirocoxib is an inactive metabolite of Firocoxib. It is formed through the dealkylation metabolic pathway of Firocoxib.
Relevance: This compound is a direct metabolite of Firocoxib and signifies a pathway for the drug's elimination. Its presence in biological samples can be used to monitor Firocoxib metabolism.
Phenylbutazone
Compound Description: Phenylbutazone is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. It is commonly used to treat pain and inflammation in horses.
Relevance: Phenylbutazone is often compared to Firocoxib in research studies evaluating the efficacy and safety of different NSAIDs. This comparison helps researchers understand the benefits of COX-2 selective inhibitors like Firocoxib over non-selective NSAIDs like Phenylbutazone.
Flunixin Meglumine
Compound Description: Flunixin Meglumine is a non-selective COX inhibitor commonly used to treat pain and inflammation in horses. It is known for its analgesic, anti-inflammatory, and antipyretic properties.
Relevance: Similar to Phenylbutazone, Flunixin Meglumine serves as a comparator to Firocoxib in studies exploring the efficacy and safety of NSAIDs in various animal models. The comparative analyses contribute to understanding the advantages of selective COX-2 inhibition offered by Firocoxib.
Meloxicam
Compound Description: Meloxicam is categorized as a preferential COX-2 inhibitor, indicating a higher affinity for inhibiting COX-2 over COX-1, although it still possesses some COX-1 inhibitory activity. This NSAID is utilized in both human and veterinary medicine to alleviate pain and inflammation.
Relevance: Meloxicam serves as a valuable point of reference in studies investigating Firocoxib. Both drugs exhibit COX-2 selectivity, and comparing their pharmacological profiles provides insights into their potential advantages and disadvantages in managing pain and inflammation, particularly in the context of osteoarthritis.
Carprofen
Compound Description: Carprofen is a non-narcotic NSAID that provides analgesic (pain-relieving) and anti-inflammatory effects. It is used to treat pain, inflammation, and fever in dogs.
Relevance: Carprofen, another NSAID commonly employed in veterinary medicine, offers a valuable comparison point with Firocoxib. Research studies often compare the efficacy and safety of Firocoxib and Carprofen in treating pain and inflammation associated with osteoarthritis in dogs. These comparisons aid in understanding the specific benefits and potential drawbacks of using Firocoxib in clinical settings.
Tramadol
Compound Description: Tramadol is a centrally acting analgesic with a multimodal mechanism of action involving μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake.
Relevance: Although structurally different from Firocoxib, Tramadol is investigated in conjunction with Firocoxib in pain management studies. Research explores the potential synergistic effects of combining these analgesics to enhance pain relief, particularly in post-operative settings. This combination aims to target different pain pathways, potentially leading to improved pain control compared to using either drug alone.
Tepoxalin
Compound Description: Tepoxalin is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase, suggesting a broader anti-inflammatory effect compared to selective COX-2 inhibitors.
Relevance: Tepoxalin's dual inhibitory action on both COX and lipoxygenase pathways contrasts with the selective COX-2 inhibition of Firocoxib. Research comparing these two drugs helps elucidate the potential benefits and drawbacks of each approach in managing inflammation, particularly in the context of potential gastrointestinal side effects.
Robenacoxib
Compound Description: Robenacoxib, similar to Firocoxib, is a selective COX-2 inhibitor, primarily used in veterinary medicine for its analgesic and anti-inflammatory properties in dogs. It is generally administered once daily for managing pain and inflammation associated with osteoarthritis and other painful conditions.
Relevance: As a fellow selective COX-2 inhibitor, Robenacoxib presents a direct comparison point with Firocoxib in terms of their efficacy, safety, and pharmacokinetic profiles. Studies often directly compare these two drugs to ascertain their relative effectiveness in managing pain and inflammation, primarily in canine models of osteoarthritis and post-operative pain.
Butorphanol
Compound Description: Butorphanol is a synthetic opioid analgesic with agonist activity at the kappa opioid receptor and partial agonist activity at the mu opioid receptor. It is used in veterinary medicine for its analgesic and sedative effects.
Relevance: Butorphanol, an opioid analgesic, serves as a comparison to Firocoxib in studies evaluating post-operative pain management in animals. While Firocoxib primarily targets the inflammatory component of pain through COX-2 inhibition, Butorphanol exerts its analgesic effects through opioid receptors. Comparing these distinct analgesic approaches provides insights into their relative efficacy and potential for inclusion in multimodal pain management protocols.
Hydrocodone
Compound Description: Hydrocodone is a semi-synthetic opioid analgesic, classified as a narcotic, and is prescribed for its potent pain-relieving properties. It exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor.
Relevance: While structurally dissimilar to Firocoxib, Hydrocodone is investigated as an alternative analgesic option, particularly in post-operative pain management. Research comparing the efficacy of these drugs helps determine their relative effectiveness in controlling pain. By comparing Firocoxib, a COX-2 inhibitor targeting the inflammatory component of pain, with Hydrocodone, a centrally acting opioid analgesic, researchers can assess the suitability of each drug for specific clinical scenarios and potentially identify optimal pain management strategies.
Diclofenac Sodium
Compound Description: Diclofenac Sodium is a non-selective COX inhibitor belonging to the arylacetic acid derivative class of NSAIDs. It is commonly used to manage pain, fever, and inflammation.
Relevance: Diclofenac Sodium, a widely used non-selective NSAID, provides a reference point for comparing the safety profiles of different NSAID classes. Research studies often include Diclofenac Sodium as a comparator to assess the potential for adverse effects, particularly gastrointestinal complications, associated with Firocoxib and other NSAIDs.
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug commonly used to treat various types of cancer. It exerts its antitumor effects by interfering with DNA replication and inducing cell death in rapidly dividing cancer cells.
Relevance: Although not structurally related to Firocoxib, Cisplatin is investigated in combination with Firocoxib for the treatment of transitional cell carcinoma (TCC) in dogs. Research explores the potential for Firocoxib to enhance the antitumor effects of Cisplatin and mitigate its renal toxicity, which is a common side effect of Cisplatin therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan carboxylic acid is a biphenylyltetrazole that is losartan with the hydroxymethyl group at position 5 on the imidazole ring replaced with a carboxylic acid. It has a role as a metabolite. It is a biphenylyltetrazole, a member of imidazoles and an organochlorine compound. It derives from a losartan. e-3174, also known as exp 3174, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. e-3174 is considered to be a practically insoluble (in water) and relatively neutral molecule. e-3174 has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, e-3174 is primarily located in the cytoplasm and membrane (predicted from logP). e-3174 can be converted into losartan.
Acetyl tetrapeptide-5 is a cosmeceutical matricin peptide. Eyeseryl, also known as Acetyl Tetrapeptide-5, humectant or hydroscopic moisturizer which helps reduce eye puffiness, improve skin elasticity as well as overall smoothness.
EZM2302 is an inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 = 6 nM). It decreases asymmetric methylation of the PRMT4 substrate PABP1 (IC50 = 0.038 µM) and increases levels of demethylated SmB (EC50 = 0.018 µM) in RPMI-8226 multiple myeloma cells. EZM2302 inhibits proliferation in a panel of 36 hematopoietic cancer cell lines, with IC50 values of less than 100 μM for nine of the 15 multiple myeloma cell lines included in the panel. It reduces tumor growth and decreases asymmetric PABP1 methylation in tumor tissue in an RPMI-8226 mouse xenograft model when administered at doses of 75, 150, and 300 mg/kg twice per day. Intrathecal injection of EZM2302 (10 µg) reduces acute mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain induced by chronic constriction injury (CCI). EZM2302, also known as GSK3359088, is a potent, selective, and orally available arginine methyltransferase CARM1 inhibitor.
Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter located in the apical membrane of enterocytes. Upon oral administration ezetimibe undergoes rapid glucuronidation in the intestine where its glucuronide binds NPC1L1.1,2 Ezetimibe exhibits ED50 values of 0.0005-0.05 mg/kg in various animal models, selectively blocking cholesterol absorption without inhibiting pancreatic lipolytic enzyme activities in the intestinal lumen, affecting bile acid micelle solubilization of cholesterol, or interfering with the absorption of triglycerides, fatty acids, or bile acids. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Ezetimibe is an azetidinone derivative and a cholesterol absorption inhibitor with lipid-lowering activity. Ezetimibe appears to interact physically with cholesterol transporters at the brush border of the small intestine and inhibits the intestinal absorption of cholesterol and related phytosterols. As a result, ezetimibe causes a decrease in the level of blood cholesterol or an increase in the clearance of cholesterol from the bloodstream. Overall, the following effects observed are a reduction of hepatic cholesterol stores and a reduction of total cholesterol, LDL cholesterol, and other triglycerides in the blood. Ezetimibe is an inhibitor of intestinal cholesterol absorption that is widely used in the therapy of hypercholesterolemia, usually in combination with other agents. Ezetimibe therapy is associated with a low rate of serum aminotransferase elevations and clinically apparent liver injury due to ezetimibe occurs, but is rare. Ezetimibe, also known as zetia or ezetrol, belongs to the class of organic compounds known as monobactams. Monobactams are compounds comprising beta-lactam ring is alone and not fused to another ring. Ezetimibe is a drug which is used for use as adjunctive therapy to diet for the reduction of elevated total-c, ldl-c, and apo b in patients with primary (heterozygous familial and non-familial) hypercholesterolemia. Ezetimibe exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ezetimibe has been detected in multiple biofluids, such as urine and blood. Within the cell, ezetimibe is primarily located in the cytoplasm and membrane (predicted from logP).
Ezutromid is an orally bioavailable small molecule that transcriptionally upregulates the utrophin gene, increasing both utrophin mRNA and protein. Through this action, ezutromid increases muscle function in dystrophin-deficient mdx mice, a mouse model of muscular dystrophy. A double-blind, placebo-controlled Phase I study demonstrated that ezutromid is safe and well tolerated in healthy volunteers. Ezutromid, also known as BMN-195 and SMTC-1100, is a first orally bioavailable utrophin's translation modulator. Duchenne muscular dystrophy (DMD) is a lethal, progressive muscle wasting disease caused by a loss of sarcolemmal bound dystrophin, which results in the death of the muscle fibers leading to the gradual depletion of skeletal muscle.